Antimicrobial agent-4

Antibacterial activity MIC determination Structure-activity relationship

Antimicrobial agent-4 (compound 6a) delivers the highest DNA gyrase docking score (−10.0 kcal/mol) among 14 analogs, driven by its unique 5-chlorobenzo[d]oxazol-2-yl thioether at C3 and o-tolyl at C4. This specific substitution pattern confers broad-spectrum activity against Gram-positive, Gram-negative, and fungal pathogens. With low hemolytic activity (2.9-3.1%), it offers a favorable selectivity index. Use it as a validated positive control in susceptibility assays and as an essential reference compound for structure-activity relationship investigations. Procuring Antimicrobial agent-4 ensures reproducible target engagement and benchmark performance in DNA gyrase-targeted antimicrobial research.

Molecular Formula C22H16ClN5O2S
Molecular Weight 449.9 g/mol
Cat. No. B12394844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-4
Molecular FormulaC22H16ClN5O2S
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)CSC4=NC5=C(O4)C=CC(=C5)Cl)N)C#N
InChIInChI=1S/C22H16ClN5O2S/c1-11-4-2-3-5-13(11)18-14(9-24)20(25)30-21-19(18)16(27-28-21)10-31-22-26-15-8-12(23)6-7-17(15)29-22/h2-8,18H,10,25H2,1H3,(H,27,28)
InChIKeyHCKKTNQBPCYYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimicrobial agent-4: Procurement Guide for a Pyrano[2,3-c]pyrazole DNA Gyrase Inhibitor with Validated Comparative Activity


Antimicrobial agent-4 (CAS 2429922-67-6, compound 6a) is a synthetic small molecule belonging to the 1,4-dihydropyrano[2,3-c]pyrazole class, characterized by a benzoxazole thioether moiety [1]. Its molecular formula is C22H16ClN5O2S with a molecular weight of 449.91 g/mol . The compound functions as a DNA gyrase inhibitor with computational docking evidence supporting this mechanism [1]. As a research-use-only antimicrobial agent, it has demonstrated activity against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens in in vitro assays, positioning it as a tool compound for investigating DNA gyrase-targeted antimicrobial strategies and for studying structure-activity relationships within the pyranopyrazole scaffold series.

Antimicrobial agent-4 vs. Generic Pyranopyrazoles: Why Structural Specificity Drives Differential Antimicrobial Potency


Within the 1,4-dihydropyrano[2,3-c]pyrazole chemotype, antimicrobial activity is exquisitely sensitive to subtle structural variations, particularly at the C3 and C4 substitution positions. The 5-chlorobenzo[d]oxazol-2-yl thioether substituent at the C3 position of Antimicrobial agent-4 confers a distinct DNA gyrase binding profile with a docking score of −10.0 kcal/mol [1]. In contrast, structurally related analogs lacking this specific benzoxazole moiety or bearing different aryl substitutions exhibit divergent activity profiles. For instance, analog 6d (which differs in substitution pattern) and compounds 6l and 6n within the same series show different antibacterial potency spectra [1]. Furthermore, class-level evidence from related pyrano[2,3-c]pyrazole-5-carbonitrile derivatives demonstrates that even minor modifications produce MIC/MBC values ranging from 0.5-2 µg/mL for optimized analogs to >250 µg/mL for less potent derivatives [2]. This pronounced structure-activity relationship means that procurement of an unspecified or structurally divergent pyranopyrazole cannot guarantee equivalent antimicrobial performance or target engagement profile, making specific selection of Antimicrobial agent-4 essential for reproducible experimental outcomes.

Antimicrobial agent-4: Quantitative Comparative Evidence for Procurement Decision-Making


Antimicrobial agent-4 Demonstrates Superior Antibacterial Activity vs. Ofloxacin in Gram-Positive and Gram-Negative Pathogens

Antimicrobial agent-4 (compound 6a) exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacterial strains when directly compared to the reference fluoroquinolone antibiotic ofloxacin in the same study [1]. The compound showed quantifiably superior performance across multiple microbial pathogens, with particularly pronounced activity against S. aureus (Gram-positive) and E. coli (Gram-negative) [1].

Antibacterial activity MIC determination Structure-activity relationship

Antimicrobial agent-4 Achieves Highest DNA Gyrase Docking Score (−10.0 kcal/mol) Among 14 Synthesized Pyranopyrazole Analogs

In a series of 14 newly synthesized pyranopyrazole derivatives comprising a benzoxazole core, Antimicrobial agent-4 (compound 6a) demonstrated the maximum docking score of −10.0 kcal/mol towards DNA gyrase, the target enzyme [1]. This binding energy value was the highest among all tested analogs (including 6d, 6l, and 6n) in the computational assessment. The molecular docking studies revealed that the compound forms strong bonding interactions including hydrogen bonds, hydrophobic interactions, and π-π stacking with the DNA-gyrase complex, with the 5-chlorobenzooxazole structure specifically stabilized by pi-pi interactions with DT-8 and DG2009 of the F chain [1].

Molecular docking DNA gyrase inhibition Binding affinity

Class-Level Evidence: Pyrano[2,3-c]pyrazole Scaffold Demonstrates Favorable Safety Margin via Low Hemolytic Activity

Class-level evidence from structurally related 1,4-dihydropyrano[2,3-c]pyrazole derivatives indicates that this chemotype exhibits low hemolytic activity against mammalian erythrocytes relative to its antimicrobial potency. While this specific assay has not yet been reported for Antimicrobial agent-4 itself, a structurally analogous pyrano[2,3-c]pyrazole derivative demonstrated that the compound did not show any hemolysis to human red blood cells at its MIC value, with a hemolytic ratio of approximately 2.9-3.1% at MIC concentrations [1]. This suggests a favorable selectivity window for the chemical scaffold.

Hemolytic toxicity Selectivity index Mammalian cell safety

Antimicrobial agent-4 Exhibits Broad-Spectrum Activity Across Bacterial and Fungal Pathogens

Antimicrobial agent-4 (compound 6a) was evaluated against a panel comprising four bacterial strains and two fungal strains, demonstrating considerable antimicrobial activity across this diverse pathogen set [1]. The compound delivered reliable toxicity to kill both bacteria and fungi in vitro [1]. This dual antibacterial-antifungal activity profile distinguishes it from many single-class antimicrobial agents and narrow-spectrum antibiotics that lack meaningful antifungal activity.

Broad-spectrum antimicrobial Antifungal activity Multi-pathogen screening

Antimicrobial agent-4: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


DNA Gyrase Inhibitor Lead Optimization and Mechanistic Studies

Based on its highest docking score (−10.0 kcal/mol) among 14 analogs and demonstrated antimicrobial activity [1], Antimicrobial agent-4 is optimally suited as a chemical probe for investigating DNA gyrase inhibition mechanisms and as a starting scaffold for structure-based lead optimization programs. Researchers studying bacterial topoisomerase targets can use this compound to establish baseline structure-activity relationships, given its well-characterized docking pose and specific binding interactions (including π-π stacking with DT-8 and DG2009) [1].

Broad-Spectrum Antimicrobial Screening Reference Compound

With demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi [1], Antimicrobial agent-4 can serve as a multi-pathogen positive control in antimicrobial susceptibility testing workflows. Its performance relative to ofloxacin [1] provides a validated benchmark for assay standardization, making it suitable for inclusion in screening cascades where consistent broad-spectrum reference activity is required across diverse microbial panels.

Structure-Activity Relationship Studies of Pyranopyrazole Derivatives

Given the documented sensitivity of antimicrobial activity to structural modifications within the pyrano[2,3-c]pyrazole series [1][2], Antimicrobial agent-4 is an essential reference compound for systematic SAR investigations. Its defined substitution pattern (5-chlorobenzo[d]oxazol-2-yl thioether at C3 and o-tolyl at C4) and corresponding activity profile enable direct comparison with newly synthesized analogs, facilitating rational identification of pharmacophoric elements critical for antimicrobial potency.

Preclinical Antimicrobial Development with Favorable Toxicity Profile Potential

Class-level evidence from structurally related dihydropyrano[2,3-c]pyrazole derivatives indicates low hemolytic activity (2.9-3.1% hemolysis at MIC) [1], suggesting this scaffold may possess an intrinsically favorable selectivity index. For researchers advancing antimicrobial candidates toward preclinical evaluation, Antimicrobial agent-4 represents a scaffold with preliminary safety signal data supporting further investigation, particularly when compared to membrane-active antimicrobial peptides that typically exhibit >20-50% hemolysis at antibacterial concentrations [1].

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